molecular formula C19H26N2O6 B13739628 3-(2-Aminoethyl)indol-5-ol propionate adipate CAS No. 19628-28-5

3-(2-Aminoethyl)indol-5-ol propionate adipate

Cat. No.: B13739628
CAS No.: 19628-28-5
M. Wt: 378.4 g/mol
InChI Key: IDXQIEVKXTZICM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)indol-5-ol propionate adipate: is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol propionate adipate typically involves the reaction of 3-(2-Aminoethyl)indol-5-ol with propionic acid and adipic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)indol-5-ol propionate adipate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-Aminoethyl)indol-5-ol propionate adipate is used as a building block in the synthesis of various complex molecules. Its indole ring structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in neurotransmission and receptor modulation. It is structurally similar to serotonin and other neurotransmitters, making it a subject of interest in neuropharmacology .

Medicine: The compound has potential therapeutic applications in the treatment of psychological disorders, such as depression and anxiety. Its ability to modulate serotonin receptors is particularly noteworthy .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)indol-5-ol propionate adipate involves its interaction with serotonin receptors in the brain. The compound acts as a modulator of these receptors, influencing neurotransmission and potentially altering mood and behavior. The molecular targets include the 5-HT2A and 5-HT2C receptors, which are known to play a role in mood regulation and cognitive function .

Comparison with Similar Compounds

Uniqueness: 3-(2-Aminoethyl)indol-5-ol propionate adipate is unique due to its specific ester and adipate functional groups, which confer distinct chemical properties and potential biological activities. Its ability to modulate serotonin receptors with high selectivity makes it a promising candidate for therapeutic applications .

Properties

CAS No.

19628-28-5

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

6-hydroxy-6-oxohexanoate;2-(5-propanoyloxy-1H-indol-3-yl)ethylazanium

InChI

InChI=1S/C13H16N2O2.C6H10O4/c1-2-13(16)17-10-3-4-12-11(7-10)9(5-6-14)8-15-12;7-5(8)3-1-2-4-6(9)10/h3-4,7-8,15H,2,5-6,14H2,1H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

IDXQIEVKXTZICM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)NC=C2CC[NH3+].C(CCC(=O)[O-])CC(=O)O

Origin of Product

United States

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